molecular formula C9H10F2N2 B13027960 (R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

(R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

Cat. No.: B13027960
M. Wt: 184.19 g/mol
InChI Key: GJACGOWGNQVPPX-SECBINFHSA-N
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Description

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H9F2N. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired fluorine substitutions at the 3 and 5 positions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Introduction of the Methanamine Group: The methanamine group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol
  • ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride

Uniqueness

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m1/s1

InChI Key

GJACGOWGNQVPPX-SECBINFHSA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C=NC=C2F)F)N

Canonical SMILES

C1CC1C(C2=C(C=NC=C2F)F)N

Origin of Product

United States

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